
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of vitamin E, specifically a form of tocopherol acetate. This compound is often used in various applications due to its antioxidant properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of tocopherol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating tocopherol and acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The process involves continuous feeding of tocopherol and acetic acid into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form tocopherol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tocopherol quinone.
Reduction: Formation of tocopherol.
Substitution: Formation of various tocopherol derivatives depending on the nucleophile used.
科学的研究の応用
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
作用機序
The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .
類似化合物との比較
Similar Compounds
α-Tocopherol: The most active form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct antioxidant mechanisms.
δ-Tocopherol: Known for its ability to trap reactive nitrogen species.
Uniqueness
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its esterified form, which provides greater stability compared to free tocopherols. This stability makes it more suitable for use in formulations where prolonged shelf life is required, such as in cosmetics and dietary supplements .
特性
CAS番号 |
61931-78-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+ |
InChIキー |
ROSNLJMZUQKTFF-JXMROGBWSA-N |
異性体SMILES |
CC(=C)C(C/C=C(\C)/C=C)OC(=O)C |
正規SMILES |
CC(=C)C(CC=C(C)C=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


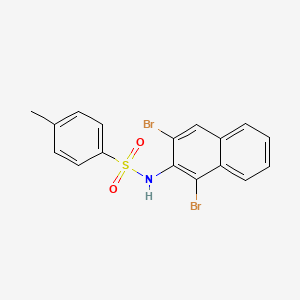
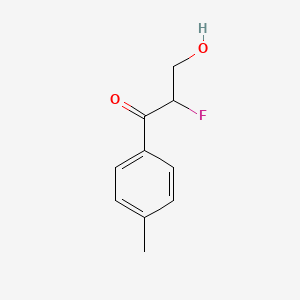
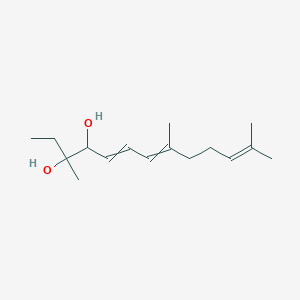
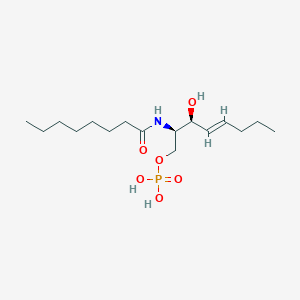
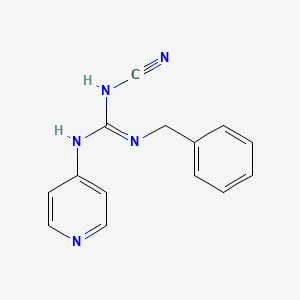
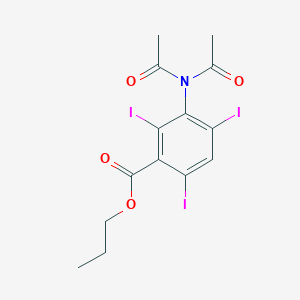

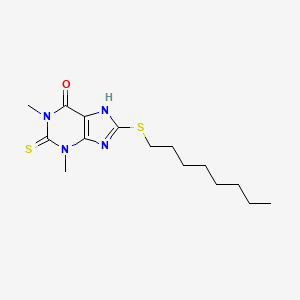
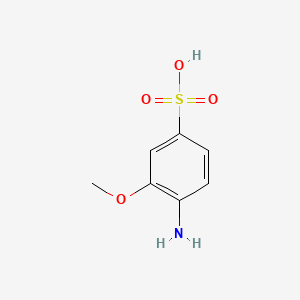
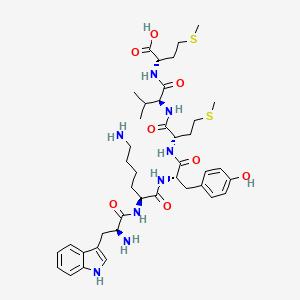
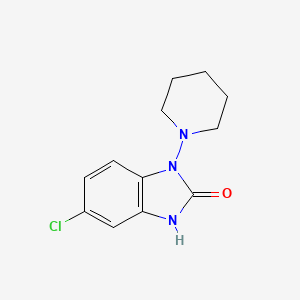
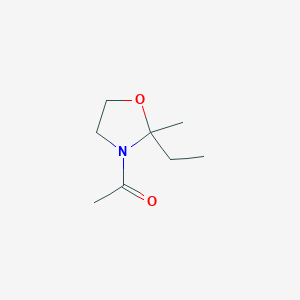
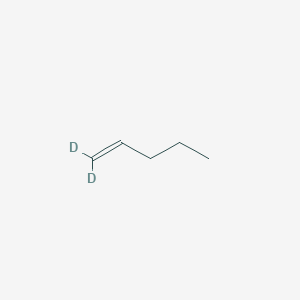
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
